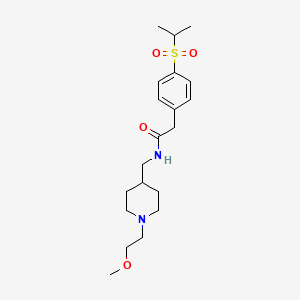
2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H32N2O4S and its molecular weight is 396.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-(Isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound belongs to a class of derivatives that may exhibit various pharmacological effects, including anticonvulsant and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H32N2O4S, with a molecular weight of 396.55 g/mol. Its structure includes an isopropylsulfonyl group attached to a phenyl ring and a piperidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential mechanisms:
- Anticonvulsant Activity : Preliminary studies suggest that related compounds exhibit anticonvulsant properties. For instance, N-phenylacetamide derivatives have been evaluated in animal models for their efficacy against seizures using methods such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test . While specific data on the target compound is limited, its structural analogs show promise in this area.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways. The presence of the isopropylsulfonyl group may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines or pathways involved in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to interact with voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure activity .
- Cytokine Inhibition : The sulfonamide moiety may interact with inflammatory mediators, potentially reducing cytokine release and subsequent inflammatory responses .
- Receptor Interaction : The piperidine component may influence neurotransmitter receptors, contributing to its anticonvulsant properties.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Test Method | Result |
|---|---|---|---|
| Analog A | Anticonvulsant | MES Test | Effective at 100 mg/kg |
| Analog B | Anti-inflammatory | Cytokine Assay | Significant reduction in IL-6 levels |
| Target Compound | Unknown | N/A | Further studies needed |
Study Example
In a study evaluating N-phenylacetamide derivatives, several compounds were tested for their anticonvulsant efficacy. The results indicated that certain derivatives provided protection against seizures in both MES and PTZ tests, suggesting that modifications to the phenyl and piperidine groups could enhance efficacy .
特性
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-16(2)27(24,25)19-6-4-17(5-7-19)14-20(23)21-15-18-8-10-22(11-9-18)12-13-26-3/h4-7,16,18H,8-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSTKXKOFPWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














